Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
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Overview
Description
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is an organic compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the reaction of 3-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which allow for continuous synthesis under controlled conditions. This method enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Removal of the Boc group yields 3-amino-3-methylbutanoic acid.
Substitution: Depending on the nucleophile used, various substituted esters or amides can be formed.
Scientific Research Applications
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is extensively used in scientific research, particularly in:
Mechanism of Action
The primary function of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-methylbutanoate: Lacks the Boc protecting group, making it more reactive and less stable under certain conditions.
Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate: Uses a benzyloxycarbonyl (Cbz) protecting group, which is more stable under acidic conditions but requires hydrogenation for removal.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its balance of stability and ease of removal. The Boc group provides protection under a wide range of conditions and can be selectively removed without affecting other functional groups, making it highly versatile in organic synthesis .
Properties
IUPAC Name |
ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKNMCSDWUFNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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